Ethyl 2-amino-4-cyclopentylbutanoate hydrochloride
Description
Properties
Molecular Formula |
C11H22ClNO2 |
|---|---|
Molecular Weight |
235.75 g/mol |
IUPAC Name |
ethyl 2-amino-4-cyclopentylbutanoate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)10(12)8-7-9-5-3-4-6-9;/h9-10H,2-8,12H2,1H3;1H |
InChI Key |
HWCRGULBIBKDJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1CCCC1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps
The synthesis of Ethyl 2-amino-4-cyclopentylbutanoate hydrochloride generally involves the following stages:
Starting Material Selection: The synthesis often starts from a precursor amino acid or lactone derivative such as L-homoserine lactone or a similarly functionalized cyclopentyl-substituted intermediate.
Ring-Opening and Chlorination: A crucial step involves the ring-opening of lactone or cyclic intermediates followed by chlorination to introduce the amino group functionality. This step can be efficiently performed using hydrochloric acid (HCl) as a chlorinating agent, which is cost-effective and environmentally friendly compared to traditional reagents like thionyl chloride. The reaction is typically carried out under controlled temperature and pressure conditions (e.g., 25°C and 0.1–1.0 MPa) for 8–24 hours to ensure high purity and yield.
Esterification: The chlorinated intermediate is then esterified, commonly using ethanol under acidic conditions, to form the ethyl ester. The esterification can be catalyzed by acid catalysts such as sulfuric acid or performed under milder conditions depending on the substrate's sensitivity.
Formation of Hydrochloride Salt: Finally, the free base form of the ethyl ester is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its crystalline properties and stability.
Reaction Conditions and Optimization
Chlorination Agent: Using concentrated hydrochloric acid (30–38% by weight) as the chlorinating agent reduces impurities and allows for recyclable reagent use, improving environmental sustainability.
Catalyst Use: The ring-opening chlorination can be performed with or without sulfuric acid catalyst. When used, concentrated sulfuric acid (95–98.5% by weight) at a molar ratio of 0.1–0.5 relative to the substrate can improve reaction efficiency.
Temperature and Pressure: Typical reaction temperatures range from room temperature (~25°C) to moderately elevated temperatures (up to 70°C in related esterification steps), with pressures from atmospheric to slightly elevated (0.1–1.0 MPa) to optimize yield and reaction rate.
Comparative Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Time (hours) | Notes |
|---|---|---|---|---|---|
| Ring-opening chlorination | L-homoserine lactone + HCl (30–38%) | 25 (room temp) | 0.1–1.0 | 8–24 | Catalyst optional (H2SO4 used sometimes) |
| Esterification | Ethanol + acid catalyst (e.g., H2SO4) | 60–70 | Atmospheric | 5–6 | Esterification to ethyl ester form |
| Salt formation | Treatment with HCl | Ambient | Atmospheric | 1–2 | Formation of hydrochloride salt |
Research Findings and Supporting Evidence
A recent patent (WO2023051768A1) describes an improved method for preparing (S)-4-chloro-2-aminobutyric acid hydrochloride, a structurally related compound, using hydrochloric acid as a chlorinating agent. This method achieves high purity and yield while minimizing environmental impact by avoiding thionyl chloride and enabling HCl recycling.
The patent also highlights the advantage of performing the ring-opening chlorination under mild conditions without catalysts or with catalytic amounts of sulfuric acid, offering flexibility and operational convenience.
Although direct preparation methods for this compound are less frequently detailed in open literature, the synthetic principles align closely with those for related amino acid esters, where chlorination, esterification, and salt formation are key steps.
Enzymatic methods for related cyclopentyl amino acid derivatives have been explored for stereoselective synthesis, but chemical synthesis remains the primary route for this compound class.
Summary of Preparation Method
Starting Material Preparation: Obtain or synthesize the cyclopentyl-substituted amino acid precursor or lactone.
Ring-Opening Chlorination: React the precursor with concentrated hydrochloric acid under controlled temperature (around 25°C) and pressure (0.1–1.0 MPa) for 12–18 hours, optionally in the presence of catalytic sulfuric acid, to form the chlorinated amino acid hydrochloride intermediate.
Esterification: React the chlorinated intermediate with ethanol under acidic conditions at 60–70°C for approximately 5 hours to form the ethyl ester.
Hydrochloride Salt Formation: Treat the ethyl ester with hydrochloric acid to obtain the hydrochloride salt of Ethyl 2-amino-4-cyclopentylbutanoate.
This comprehensive synthesis approach balances efficiency, environmental considerations, and product purity, making it suitable for industrial and research applications involving this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-cyclopentylbutanoate hydrochloride can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Substitution: Common reagents include alkyl halides and other electrophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Ketones, aldehydes, and alcohols.
Scientific Research Applications
Ethyl 2-amino-4-cyclopentylbutanoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-cyclopentylbutanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Properties of Cycloalkane-Containing Hydrochlorides
Key Observations :
- Ester Group Variability : Ethyl esters (as in the target compound) generally exhibit slower hydrolysis rates than methyl esters (e.g., in and ), which may prolong metabolic stability .
- Amine Substitution : Primary amines (target compound) vs. methylamines () alter hydrogen-bonding capacity and salt formation, impacting solubility and crystallinity .
Comparison with Pharmaceutical Hydrochlorides
Table 2: Functional Group Comparison with Therapeutic Agents



Key Observations :
- Rigidity vs. Flexibility : Unlike memantine’s adamantane core, the cyclopentyl group in the target compound offers conformational flexibility, which may influence receptor binding kinetics .
- Amine Basicity : Primary amines (target compound) typically have higher pKa values than tertiary amines (e.g., memantine), affecting protonation states and solubility under physiological conditions .
Biological Activity
Introduction
Ethyl 2-amino-4-cyclopentylbutanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
This compound is an amino acid derivative characterized by the presence of a cyclopentyl group, which may influence its biological interactions. The molecular structure can be represented as follows:
where , , and denote the number of carbon, hydrogen, and nitrogen atoms respectively.
Pharmacological Effects
The biological activity of this compound has been studied for various pharmacological properties:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains.
- Cytotoxicity : Research has shown that it may induce cytotoxic effects in specific cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : There is evidence to suggest neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
The mechanisms underlying the biological activity of this compound include:
- Receptor Interaction : The compound is believed to interact with various receptors, potentially influencing signaling pathways related to inflammation and cell survival.
- Cytokine Modulation : It may modulate the production of cytokines, contributing to its anti-inflammatory effects.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Neuroprotection | Reduction in neuronal cell death |
Cytotoxicity Studies
A detailed study on cytotoxicity was conducted using various cancer cell lines. The results are summarized below:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Mitochondrial dysfunction |
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial effects of this compound, it was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens. This suggests potential applications in treating bacterial infections.
Case Study 2: Cytotoxic Effects on Cancer Cells
A series of experiments were conducted using different cancer cell lines to evaluate the cytotoxic effects of this compound. The compound demonstrated significant cytotoxicity with IC50 values ranging from 15 to 25 µM across various cell lines. Flow cytometry analysis indicated that the mechanism involved apoptosis, confirmed by increased Annexin V staining.
Case Study 3: Neuroprotective Properties
Research investigating neuroprotective effects showed that treatment with this compound reduced neuronal cell death in a model of oxidative stress. The compound decreased reactive oxygen species (ROS) levels and improved cell viability by approximately 40%, indicating its potential for neurodegenerative disease therapies.
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-amino-4-cyclopentylbutanoate hydrochloride, and how can purity be optimized?
Methodological Answer: Synthesis typically involves esterification of the parent amino acid derivative (e.g., 2-amino-4-cyclopentylbutanoic acid) with ethanol under acidic conditions. Key steps include:
- Reagent selection : Use HCl as a catalyst for protonation of the carboxyl group, enhancing electrophilicity .
- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with dichloromethane/methanol gradients) improves purity (>98% by HPLC) .
- Validation : Confirm structure via H/C NMR (cyclohexyl proton signals at δ 1.2–2.1 ppm, ester carbonyl at ~170 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How can structural analogs of this compound be designed to explore structure-activity relationships (SAR)?
Methodological Answer:
- Core modifications : Replace the cyclopentyl group with cyclohexyl or aromatic rings to assess steric/electronic effects .
- Functional group variation : Introduce phosphonate or fluorinated groups (e.g., methyl 2-amino-4-fluorobutanoate hydrochloride) to alter polarity or metabolic stability .
- Stereochemical analysis : Synthesize enantiomers via chiral HPLC or asymmetric catalysis to evaluate bioactivity differences .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : H NMR identifies cyclopentyl protons (multiplet at δ 1.5–2.0 ppm) and the ethyl ester (triplet at δ 1.2 ppm for CH, quartet at δ 4.1 ppm for CH) .
- IR spectroscopy : Confirm ester carbonyl stretch (~1740 cm) and ammonium chloride N–H vibrations (~2800–3000 cm) .
- X-ray crystallography : Resolve absolute configuration if enantiopure synthesis is performed .
Q. How should researchers assess the compound’s stability under experimental conditions?
Methodological Answer:
- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for hydrochlorides) .
- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 24/48/72 hours. Acidic conditions often preserve ester integrity better than alkaline .
- Light sensitivity : Store in amber vials and test photodegradation under UV-Vis light (λ = 254 nm) .
Q. What computational tools can predict the compound’s physicochemical properties?
Methodological Answer:
- LogP calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity (LogP ~1.5–2.0 due to cyclopentyl and ester groups) .
- pKa prediction : ADMET Predictor™ or MarvinSketch to determine protonation states (amine pKa ~8.5, ester remains neutral) .
- Molecular docking : AutoDock Vina to simulate interactions with targets like GABA receptors or enzymes .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo pharmacokinetic data be resolved?
Methodological Answer:
- Metabolic profiling : Use radiolabeled analogs (e.g., C-labeled ethyl group) to track absorption/distribution in rodent models .
- Protein binding assays : Measure plasma protein binding (e.g., via equilibrium dialysis) to explain discrepancies in free drug concentration .
- Species-specific metabolism : Compare liver microsome assays (human vs. rodent) to identify metabolic pathways (e.g., esterase cleavage) .
Q. What experimental designs are optimal for evaluating neurobiological activity?
Methodological Answer:
- In vitro models : Primary neuronal cultures treated with 1–100 µM compound, followed by calcium imaging or patch-clamp electrophysiology to assess ion channel modulation .
- Behavioral assays : Use Morris water maze or fear conditioning in rodents dosed at 10–50 mg/kg (IP) to test cognitive effects .
- Control strategies : Include structurally similar inactive analogs (e.g., ethyl 2-amino-4-methylbutanoate) to isolate cyclopentyl-specific effects .
Q. How can researchers validate target engagement in complex biological systems?
Methodological Answer:
- Photoaffinity labeling : Incorporate a photoreactive group (e.g., benzophenone) into the compound, followed by UV crosslinking and pull-down/MS identification of bound proteins .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity to purified receptors (e.g., NMDA or GABA subunits) .
- CRISPR knockouts : Generate cell lines lacking suspected targets (e.g., SLC6A11 transporter) to confirm functional dependency .
Q. What statistical approaches are recommended for analyzing dose-response contradictions?
Methodological Answer:
- Non-linear regression : Fit data to Hill or Log-logistic models (GraphPad Prism) to calculate EC/IC values .
- ANOVA with post-hoc tests : Compare multiple dosing groups (e.g., 1, 10, 100 µM) with Tukey’s correction for family-wise error .
- Meta-analysis : Pool data from independent labs using random-effects models to identify outliers or consensus trends .
Q. How can enantiomeric purity impact pharmacological outcomes, and how is it controlled?
Methodological Answer:
- Chiral chromatography : Use Chiralpak AD-H columns (heptane/ethanol/isopropylamine) to separate enantiomers and quantify purity (>99% ee required for in vivo studies) .
- Enantiomer-specific assays : Test (R)- and (S)-forms in parallel for receptor binding (e.g., differences >10-fold indicate stereospecificity) .
- Synthetic route optimization : Employ asymmetric hydrogenation or enzymatic resolution to minimize racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



